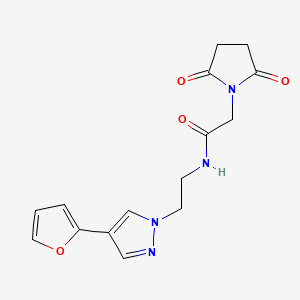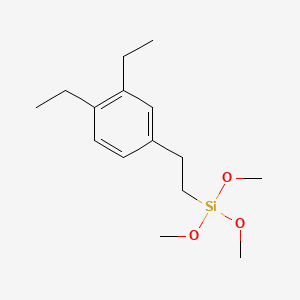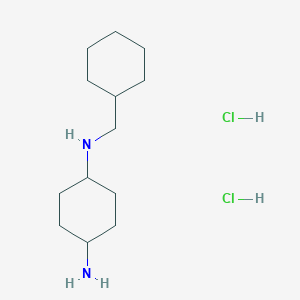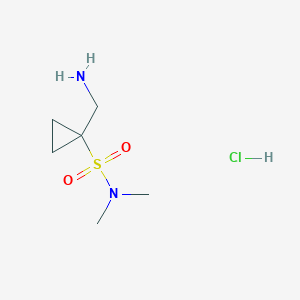![molecular formula C16H22ClN3O2 B2524416 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone CAS No. 2415573-99-6](/img/structure/B2524416.png)
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as JNJ-40411813 and has been widely studied for its potential applications in scientific research.
Wirkmechanismus
JNJ-40411813 acts as a selective dopamine D2 receptor antagonist. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and behavior. By blocking the dopamine D2 receptor, JNJ-40411813 can modulate the activity of the dopaminergic system and potentially alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the prefrontal cortex, which is a brain region that is involved in cognitive function. It has also been found to decrease the release of glutamate in the striatum, which is a brain region that is involved in motor function. These effects suggest that JNJ-40411813 may have potential applications in the treatment of cognitive and motor disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of JNJ-40411813 is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one of the limitations of JNJ-40411813 is its low solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of JNJ-40411813. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another potential direction is the development of more water-soluble analogs of JNJ-40411813 that can be more easily administered in lab experiments. Additionally, the potential therapeutic applications of JNJ-40411813 in the treatment of neurological disorders such as Parkinson's disease and schizophrenia should be further explored.
Synthesemethoden
The synthesis of JNJ-40411813 involves the reaction of 5-chloro-2-hydroxypyrimidine with 1-(piperidin-4-yloxy)cyclopentene-1-carboxylic acid ethyl ester in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain the final product. The yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
JNJ-40411813 has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-13-10-18-16(19-11-13)22-14-5-7-20(8-6-14)15(21)9-12-3-1-2-4-12/h10-12,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMSFAGCAKINAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)
![N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2524335.png)


![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)
![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)


![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)
![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)


![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)
